molecular formula C10H17NO2 B14504339 1-(2,2-Dimethylpropanoyl)-4,4-dimethylazetidin-2-one CAS No. 63879-03-8

1-(2,2-Dimethylpropanoyl)-4,4-dimethylazetidin-2-one

Cat. No.: B14504339
CAS No.: 63879-03-8
M. Wt: 183.25 g/mol
InChI Key: GKPLNVWEJDOTKM-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropanoyl)-4,4-dimethylazetidin-2-one is an organic compound characterized by its unique structural features It contains an azetidinone ring, which is a four-membered lactam, and is substituted with a 2,2-dimethylpropanoyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylpropanoyl)-4,4-dimethylazetidin-2-one typically involves the reaction of 2,2-dimethylpropanoyl chloride with an appropriate azetidinone precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylpropanoyl)-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols can replace the 2,2-dimethylpropanoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

1-(2,2-Dimethylpropanoyl)-4,4-dimethylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropanoyl)-4,4-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoyl chloride: A precursor used in the synthesis of 1-(2,2-Dimethylpropanoyl)-4,4-dimethylazetidin-2-one.

    Azetidinones: A class of compounds with a four-membered lactam ring, similar to the azetidinone ring in this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

63879-03-8

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(2,2-dimethylpropanoyl)-4,4-dimethylazetidin-2-one

InChI

InChI=1S/C10H17NO2/c1-9(2,3)8(13)11-7(12)6-10(11,4)5/h6H2,1-5H3

InChI Key

GKPLNVWEJDOTKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N1C(=O)C(C)(C)C)C

Origin of Product

United States

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